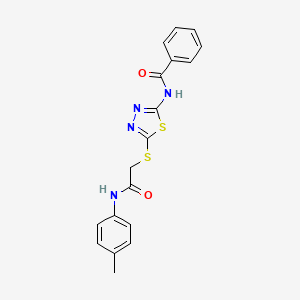

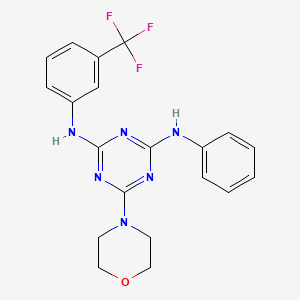

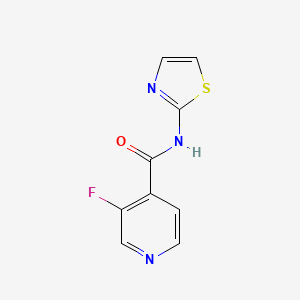

3-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)benzyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)benzyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H26N4O7 and its molecular weight is 518.526. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Metabolic Pathways and Characterization

- Metabolism in Liver Microsomes and Hepatocytes : A study on the metabolism of prazosin, which shares structural similarities with the compound , revealed its biotransformation in liver microsomes and cryopreserved hepatocytes across various species. Major pathways include demethylation, amide hydrolysis, and O-glucuronidation. The research uncovered new metabolites, highlighting the compound's potential for bioactivation through metabolism of the furan ring to a reactive intermediate (Erve et al., 2007).

Chemical and Optical Properties

- Luminescent Properties and Electron Transfer : Piperazine-substituted naphthalimide compounds, related in structure, exhibited fluorescence quantum yields influenced by pH, suggesting applications in pH probes and demonstrating the fluorescence quenching via photo-induced electron transfer (PET) processes (Gan et al., 2003).

Synthetic Applications

Synthesis of Fluorescent Ligands : The creation of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives with an environment-sensitive fluorescent moiety has been explored. These derivatives show high affinity for 5-HT(1A) receptors and exhibit distinct fluorescence properties, suggesting utility in receptor visualization and possibly in other molecular imaging applications (Lacivita et al., 2009).

Brønsted Acid-mediated Cyclization : An alternative synthetic approach has been developed for creating N-(arylethyl)piperazine-2,6-diones, leading to pharmaceutically relevant compounds. This method illustrates the compound's versatility in chemical synthesis, offering pathways to various pharmacologically active molecules (Rao & Ramanathan, 2017).

Pharmaceutical Development

- Anti-Tuberculosis Analogs : The synthesis of analogs of a lead anti-tuberculosis compound featuring the furan-piperazine motif has been optimized to improve bioavailability while maintaining potent anti-tuberculosis activity. These efforts aim to overcome challenges related to rapid metabolic cleavage and poor absorption, underlining the compound's potential in drug development (Tangallapally et al., 2006).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)benzyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione' involves the condensation of 4-(furan-2-carbonyl)piperazine-1-carboxylic acid with 4-(chloromethyl)benzyl alcohol, followed by cyclization with 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "4-(furan-2-carbonyl)piperazine-1-carboxylic acid", "4-(chloromethyl)benzyl alcohol", "6,7-dimethoxyquinazoline-2,4(1H,3H)-dione", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "N,N-dimethylformamide (DMF)", "Methanol", "Dichloromethane (DCM)", "Diethyl ether", "Sodium bicarbonate (NaHCO3)", "Hydrochloric acid (HCl)" ], "Reaction": [ "Step 1: Synthesis of 4-(furan-2-carbonyl)piperazine-1-carboxylic acid", "Step 2: Synthesis of 4-(chloromethyl)benzyl alcohol", "Step 3: Condensation of 4-(furan-2-carbonyl)piperazine-1-carboxylic acid with 4-(chloromethyl)benzyl alcohol using DCC and DMAP as catalysts in DMF to form 4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)benzyl alcohol", "Step 4: Cyclization of 4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)benzyl alcohol with 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione in methanol using NaHCO3 as a base to form 3-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)benzyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione", "Step 5: Purification of the product using DCM and diethyl ether", "Step 6: Acidification of the product using HCl to obtain the final compound" ] } | |

Numéro CAS |

951546-01-3 |

Formule moléculaire |

C27H26N4O7 |

Poids moléculaire |

518.526 |

Nom IUPAC |

3-[[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]methyl]-6,7-dimethoxy-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C27H26N4O7/c1-36-22-14-19-20(15-23(22)37-2)28-27(35)31(25(19)33)16-17-5-7-18(8-6-17)24(32)29-9-11-30(12-10-29)26(34)21-4-3-13-38-21/h3-8,13-15H,9-12,16H2,1-2H3,(H,28,35) |

Clé InChI |

FKRBEMANNKLRNA-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5)OC |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![12-(3,4-Dimethylbenzenesulfonyl)-5-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2511019.png)

![2-({1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrol-2-yl}methylene)malononitrile](/img/structure/B2511021.png)

![8-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione](/img/structure/B2511028.png)

![[1-(2,2,2-Trifluoroethyl)cyclopropyl]methanol](/img/structure/B2511032.png)